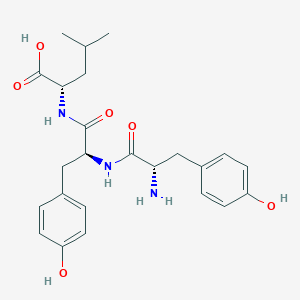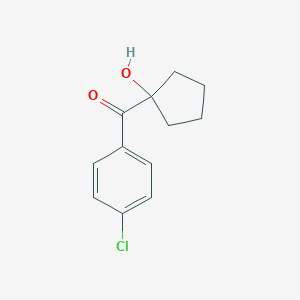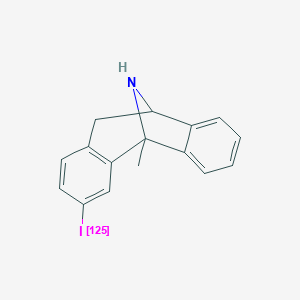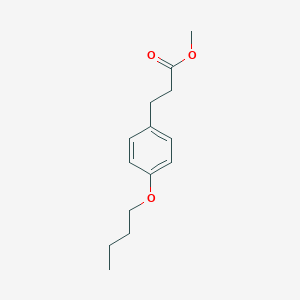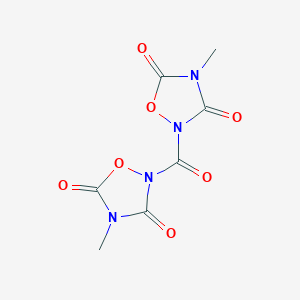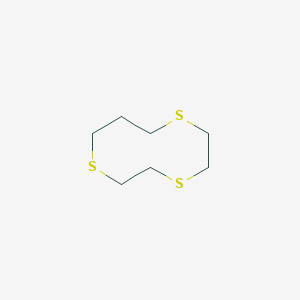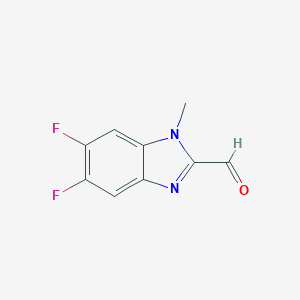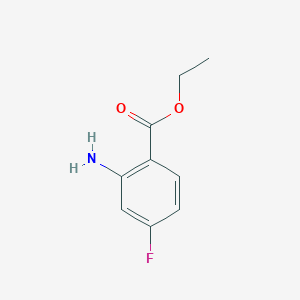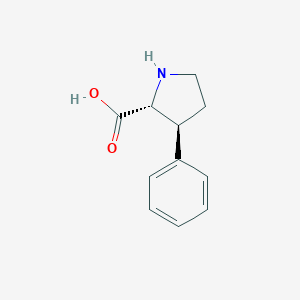
trans-3-Phenyl-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Trans-3-Phenyl-D-proline analogs and derivatives involves various chemical reactions. For example, proline analogs like β-Phenylproline show high β-turn forming propensity similar to natural proline but with an aromatic side chain, affecting their chemical and physical properties. These analogs can be synthesized through methods like high-performance liquid chromatography resolution, allowing access to enantiomerically pure forms suitable for peptide synthesis (Fatás et al., 2012).
Molecular Structure Analysis
The molecular structure of Trans-3-Phenyl-D-proline and its analogs is characterized by the presence of a phenyl group and the cyclic structure of proline. This structure affects the conformational preferences of the molecule, influencing its ability to form specific secondary structures in peptides, such as β-turns. The phenyl group's presence impacts the pyrrolidine ring puckering, affecting the molecule's overall conformation and interactions (Basvani et al., 2017).
Chemical Reactions and Properties
Trans-3-Phenyl-D-proline engages in chemical reactions typical of proline and its derivatives, such as cis/trans isomerization, which plays a crucial role in biological processes. The phenyl group can also influence the reactivity and chemical behavior of the molecule, leading to unique properties and reactions compared to proline without substitutions (Tam et al., 2007).
Wissenschaftliche Forschungsanwendungen
1. Protein Prosthesis and Enzyme Activity
Trans-3-Phenyl-D-proline has been explored in the context of protein prosthesis, specifically in creating surrogates for cis-prolyl peptide bonds. For instance, 1,5-disubstituted[1,2,3]triazoles have been assessed as cis-peptide bond surrogates. These surrogates were successfully integrated into the turn region of bovine pancreatic ribonuclease, resulting in semisynthetic enzymes that retained full enzymatic activity, indicating the maintenance of native structure (Tam et al., 2007).
2. Synthesis of N-Aryl Pyrroles
A novel method involving the Cu-catalyzed C–N cross-coupling reaction of trans-4-hydroxy-l-proline with aryl halides has been developed. This method has been used for synthesizing N-aryl pyrroles, showcasing trans-4-hydroxy-l-proline as an effective nucleophilic coupling partner (Reddy et al., 2011).
3. Comparative Effects of Substitutions in Proline
Research on the effects of trifluoromethyl- and methyl-group substitutions in proline revealed significant insights. This study focused on the unique functions of proline in biological contexts, such as its impact on protein structure and function, and explored the potential applications of these substitutions in NMR labeling and enhancing interactions at nonpolar interfaces (Kubyshkin et al., 2018).
4. Prolino-Homotryptophane Derivatives
The asymmetric synthesis of cis-3-substituted prolines via amino-zinc-ene-enolate cyclization has been developed. This method allows for the synthesis of prolino-homotryptophane derivatives, useful in medicinal chemistry and biological applications (Mothes et al., 2008).
5. Prolyl Isomerization in Phage Infection
A unique application of proline isomerization has been identified in the infection of Escherichia coli cells by the filamentous phage fd. Here, a proline residue acts as a molecular timer in the infection process, with its isomerization determining the infectivity of the phage (Eckert et al., 2005).
Zukünftige Richtungen
Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .
Eigenschaften
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426262 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Phenyl-D-proline | |
CAS RN |
118758-50-2 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

